Dapagliflozin C-2 Epimer
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Description
Dapagliflozin C-2 epimer is a synthetic compound derived from the naturally occurring sugar, D-glucose. It is a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of medications and is used to treat type 2 diabetes. Dapagliflozin C-2 epimer is a potent inhibitor of SGLT2 and has been shown to reduce blood glucose levels in patients with type 2 diabetes. The compound has also been studied for its potential to treat other diseases, such as heart failure and chronic kidney disease.
Scientific Research Applications
Discovery and Potency as an SGLT2 Inhibitor : Dapagliflozin C-2 epimer has been identified as a potent and selective inhibitor of the human sodium-glucose cotransporter 2 (hSGLT2). This action is significant for reducing blood glucose levels in a dose-dependent manner, which has prompted its clinical evaluation for treating type 2 diabetes (Meng et al., 2008).
Impact on Glycaemic Control and Weight Management : Studies show that dapagliflozin can maintain long-term glycaemic control and reduce weight and body fat mass in patients with type 2 diabetes mellitus (T2DM), especially those inadequately controlled on metformin (Bolinder et al., 2014).
Bioanalytical Assay Development : Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assay for dapagliflozin in human plasma has been reported. This assay is crucial for supporting clinical studies of dapagliflozin, including its pharmacokinetics and efficacy (Ji et al., 2015).
Efficacy in Different Stages of Diabetes : Dapagliflozin demonstrates effectiveness in patients at various stages of type 2 diabetes mellitus. Its insulin-independent mechanism aids in reducing glycaemic levels and body weight in early-stage and late-stage T2DM patient populations (Zhang et al., 2010).
Effects on Liver Fat and Insulin Sensitivity : Research indicates that dapagliflozin reduces liver fat and the volume of visceral adipose tissue in obese patients with type 2 diabetes. However, no significant effect on tissue-level insulin sensitivity has been observed (Latva-Rasku et al., 2019).
properties
IUPAC Name |
(2S,3S,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-MJCUULBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dapagliflozin C-2 Epimer |
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